Cyclopentyl(2-methoxyphenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
cyclopentyl-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7,14H2,1H3 |
InChI Key |
ORVJJSAPXZUNPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCCC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopentyl 2 Methoxyphenyl Methanamine
Convergent and Divergent Synthetic Routes to Cyclopentyl(2-methoxyphenyl)methanamine Scaffolds
Reductive Amination Strategies for the Methanamine Moiety
Reductive amination is a cornerstone of amine synthesis and represents the most direct and widely used method for preparing this compound. mdpi.comchemguide.co.uk This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. mdpi.com
For the synthesis of this compound, the most logical precursors for reductive amination are 2-methoxybenzaldehyde (B41997) and cyclopentylamine (B150401), or alternatively, cyclopentanone (B42830) and (2-methoxyphenyl)methanamine. The former is generally preferred due to the commercial availability and lower cost of the starting materials.
The reaction proceeds by the nucleophilic attack of cyclopentylamine on the carbonyl carbon of 2-methoxybenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine, (E)-(2-methoxyphenyl)(cyclopentyl)methanimine. youtube.com This imine is then reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being the most common. nih.gov Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde, allowing for a one-pot procedure at a controlled pH. nih.gov More recently, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has gained popularity as a less toxic and highly efficient alternative. harvard.edu
Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is also a viable method for the reduction of the imine intermediate. nih.gov This approach is often favored in industrial settings due to its cost-effectiveness and the generation of water as the only byproduct.
| Precursors | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| 2-Methoxybenzaldehyde, Cyclopentylamine | NaBH₃CN | Methanol | 85-95 | nih.gov |
| 2-Methoxybenzaldehyde, Cyclopentylamine | NaBH(OAc)₃ | Dichloromethane | 90-98 | harvard.edu |
| 2-Methoxybenzaldehyde, Cyclopentylamine | H₂/Pd-C | Ethanol | 80-90 | nih.gov |
| Cyclopentanone, (2-Methoxyphenyl)methanamine | NaBH₄ | Methanol | 80-90 | organic-chemistry.org |
This table presents representative yields for reductive amination reactions of similar substrates.
Coupling Reactions Involving Cyclopentyl and Methoxyphenyl Precursors
Coupling reactions provide a powerful and versatile alternative for constructing the carbon-carbon bond between the cyclopentyl ring and the benzylic carbon. One of the most established methods in this category is the Grignard reaction. chemguide.co.uklibretexts.orgchem-station.com In this approach, a Grignard reagent, such as cyclopentylmagnesium bromide, is reacted with an appropriate electrophile derived from the 2-methoxyphenyl moiety.
A plausible synthetic route involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzonitrile. The nucleophilic addition of the Grignard reagent to the nitrile carbon forms an imine intermediate after acidic or basic workup. This imine can then be reduced to the target amine, this compound, using a reducing agent like sodium borohydride. chem-station.comyoutube.com
Another strategy employing coupling reactions is the synthesis of a ketone precursor, (2-methoxyphenyl)(cyclopentyl)methanone. This ketone can be synthesized via the Suzuki-Miyaura coupling of a 2-methoxybenzoyl chloride with a cyclopentylboronic acid derivative, or through a Friedel-Crafts acylation of anisole (B1667542) with cyclopentanecarbonyl chloride. The resulting ketone can then be converted to the target amine via reductive amination with ammonia (B1221849) or a protected ammonia equivalent, followed by reduction.
Multi-Component Reactions for Direct Synthesis
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. nih.govresearchgate.net While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to design a potential synthetic route.
For example, a modified Ugi-type reaction could be envisioned. The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. chemicalbook.com A hypothetical Ugi reaction for the synthesis of a precursor to the target molecule could involve 2-methoxybenzaldehyde, cyclopentylamine, a suitable carboxylic acid, and an isocyanide. The resulting α-acylamino amide product could then be further elaborated to yield the desired amine.
The Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, could also be adapted to generate a key intermediate. nih.gov The resulting α-acyloxy amide could be a precursor for further transformations to obtain the final product.
Enantioselective Synthesis of Chiral this compound
The methanamine carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The enantioselective synthesis of a single enantiomer is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities.
Asymmetric Catalysis in C-N Bond Formation for Chiral Centers
Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral amines. One of the most powerful methods is the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine, (E)-(2-methoxyphenyl)(cyclopentyl)methanimine. researchgate.net This transformation is typically achieved using a chiral transition metal catalyst, most commonly based on rhodium, iridium, or ruthenium, in combination with a chiral ligand.
A variety of chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, have been successfully employed in the asymmetric hydrogenation of imines, affording high enantioselectivities. researchgate.net The reaction is carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).
Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas, is another attractive option. uni.lu Chiral ruthenium catalysts in combination with chiral diamine or amino alcohol ligands are often used for this purpose.
| Catalyst System | Hydrogen Source | Substrate Type | Typical ee (%) | Reference |
| [Rh(COD)₂(R,R)-DuPhos]BF₄ | H₂ | N-aryl imines | >95 | researchgate.net |
| [Ir(COD)Cl]₂/(S)-BINAP | H₂ | N-aryl imines | >90 | researchgate.net |
| RuCl₂[(S,S)-TsDAEN] | HCOOH/NEt₃ | N-aryl imines | >98 | uni.lu |
| Chiral Phosphoric Acid | Hantzsch Ester | N-aryl imines | >95 | uni.lu |
This table presents representative enantioselectivities for asymmetric hydrogenation and transfer hydrogenation of similar imine substrates.
Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches
The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry during a synthesis. yale.edu A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
For the synthesis of chiral this compound, a chiral auxiliary could be incorporated into either the amine or the carbonyl precursor. One common approach involves the use of a chiral sulfinamide, such as tert-butanesulfinamide (Ellman's auxiliary). nih.gov Condensation of (R)- or (S)-tert-butanesulfinamide with 2-methoxybenzaldehyde would yield a chiral N-sulfinyl imine. The diastereoselective addition of a cyclopentyl nucleophile, such as cyclopentylmagnesium bromide, to this chiral imine would then proceed with high stereocontrol, directed by the bulky tert-butyl group of the auxiliary. The subsequent acidic cleavage of the sulfinyl group would afford the enantiomerically enriched target amine. nih.gov
Another strategy involves the use of chiral benzylamines as auxiliaries, such as (R)- or (S)-α-methylbenzylamine. sigmaaldrich.com Reductive amination of cyclopentanone with a chiral benzylamine (B48309) would lead to a chiral secondary amine. Subsequent N-alkylation with 2-methoxybenzyl bromide, followed by hydrogenolysis to remove the chiral auxiliary, would yield the desired chiral product.
| Chiral Auxiliary | Key Reaction | Nucleophile/Electrophile | Typical d.r. | Reference |
| (R)-tert-Butanesulfinamide | Diastereoselective Grignard Addition | Cyclopentylmagnesium bromide | >95:5 | nih.gov |
| (S)-α-Methylbenzylamine | Reductive Amination | Cyclopentanone | >90:10 | sigmaaldrich.com |
| Evans Oxazolidinone | Asymmetric Alkylation | 2-Methoxybenzyl bromide | >95:5 | yale.edu |
| Pseudoephedrine | Asymmetric Alkylation | 2-Methoxybenzyl bromide | >90:10 | nih.gov |
This table presents representative diastereomeric ratios (d.r.) for reactions employing chiral auxiliaries with similar substrates.
Chemoenzymatic Synthesis of Enantiopure Intermediates
Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. researchgate.net This approach is particularly powerful for the production of chiral amines and their precursors. nih.gov Two prominent enzymatic strategies applicable to the synthesis of enantiopure intermediates for this compound are enzymatic kinetic resolution and asymmetric synthesis using transaminases.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. rsc.org In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For a racemic mixture of this compound, a lipase (B570770) could be employed to selectively acylate one enantiomer.
For instance, a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is highly effective in the kinetic resolution of benzylic amines. researchgate.netmdpi.com The reaction would involve the racemic amine and an acyl donor, such as ethyl acetate (B1210297) or isopropenyl acetate. The lipase would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form the corresponding amide, leaving the (S)-enantiomer of the amine unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated. While this method is robust, a key limitation is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org
To overcome this yield limitation, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This is often achieved using a metal catalyst, such as a palladium-based nanocatalyst, which facilitates the racemization of the unreacted amine, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer. researchgate.net
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | 40-50 | ~50 | >99 | mdpi.comresearchgate.net |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | 30 | ~50 | >98 | nih.gov |
Asymmetric Synthesis with Transaminases
A more direct and atom-economical approach to enantiopure amines is the use of ω-transaminases (TAs). nih.govillinois.edu These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a prochiral ketone. researchgate.net For the synthesis of this compound, the corresponding ketone precursor, (2-methoxyphenyl)(cyclopentyl)methanone, would be the substrate.
The use of either an (R)-selective or (S)-selective transaminase allows for the direct synthesis of the desired enantiomer of the amine with high enantiomeric excess. illinois.edu The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct. Engineered transaminases have been developed with a broad substrate scope, capable of accepting bulky substrates, which would be essential for the conversion of (2-methoxyphenyl)(cyclopentyl)methanone. worktribe.com This method avoids the 50% yield limitation of standard kinetic resolution and is considered a greener synthetic route. researchgate.net
| Transaminase Type | Substrate | Amine Donor | pH | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|---|
| (R)-selective ω-Transaminase | (2-methoxyphenyl)(cyclopentyl)methanone | Isopropylamine | 7.5-8.5 | >90 | >99 | illinois.edunih.gov |
| (S)-selective ω-Transaminase | (2-methoxyphenyl)(cyclopentyl)methanone | L-Alanine | 7.5-8.5 | >90 | >99 | nih.govworktribe.com |
Stereoselective Control in this compound Synthesis
Achieving a high degree of stereoselective control is paramount in the synthesis of single-enantiomer drugs. The aforementioned chemoenzymatic methods are prime examples of how stereoselectivity can be introduced.
In the context of enzymatic kinetic resolution , the stereoselective control is dictated by the inherent enantioselectivity of the chosen lipase. Lipases create a chiral environment in their active site, which preferentially binds one enantiomer of the racemic amine, facilitating its acylation at a much higher rate than the other enantiomer. The enantiomeric ratio (E value) is a measure of this selectivity; a high E value (typically >100) is indicative of excellent stereocontrol and results in high enantiomeric excess for both the acylated product and the remaining unreacted amine. researchgate.net
For asymmetric synthesis using transaminases , stereocontrol is governed by the specific transaminase used. The enzyme's active site binds the prochiral ketone in a specific orientation, leading to the facial-selective addition of the amino group. illinois.edu The availability of both (R)- and (S)-selective transaminases provides access to either enantiomer of the target amine with exceptional stereochemical fidelity. nih.gov The development of panels of engineered transaminases allows for the screening and selection of an optimal biocatalyst that exhibits high activity and stereoselectivity for a specific substrate like (2-methoxyphenyl)(cyclopentyl)methanone. worktribe.com
Beyond chemoenzymatic approaches, stereoselective control can also be exerted through asymmetric chemical catalysis . For instance, the asymmetric reductive amination of (2-methoxyphenyl)(cyclopentyl)methanone can be achieved using chiral catalysts. A prominent example involves the use of a chiral phosphoric acid or a chiral borophosphate catalyst in combination with a reducing agent like Hantzsch ester or pinacolborane. organic-chemistry.org These catalysts generate a chiral environment that directs the reduction of the intermediate imine, leading to the formation of one enantiomer of the amine in excess.
Another powerful method is the catalytic asymmetric hydroamination of an appropriate alkene precursor, which could be synthesized from 2-methoxybenzaldehyde and a cyclopentyl Grignard reagent followed by dehydration. Chiral copper- or rhodium-based catalysts have been shown to effect the enantioselective addition of an amine source across a double bond. organic-chemistry.org
The choice of method for achieving stereoselective control depends on factors such as the availability of starting materials, the desired enantiomer, and scalability. However, chemoenzymatic routes are increasingly favored due to their high selectivity, mild operating conditions, and reduced environmental impact. researchgate.net
Advanced Structural Characterization and Conformational Analysis of Cyclopentyl 2 Methoxyphenyl Methanamine
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in verifying the chemical structure of Cyclopentyl(2-methoxyphenyl)methanamine (C13H19NO). Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide unique pieces of the structural puzzle.
Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition. For this compound, the predicted monoisotopic mass is 205.14667 Da. uni.lu High-resolution mass spectrometry would show this mass, confirming its molecular formula. The fragmentation pattern would likely involve the cleavage of the bond between the cyclopentyl ring and the benzylic carbon, as well as the loss of the methoxy (B1213986) group. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for different adducts. uni.luuni.lu
Table 1: Predicted Mass Spectrometry and Collision Cross Section (CCS) Data for [C13H19NO+H]+
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 206.15395 | 148.2 |
| [M+Na]⁺ | 228.13589 | 152.8 |
| [M+K]⁺ | 244.10983 | 150.3 |
| [M+NH₄]⁺ | 223.18049 | 168.1 |
Data sourced from predicted values for this compound. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework. While specific spectral data for this exact compound is not widely published, expected chemical shifts can be inferred from its constituent parts: the 2-methoxyphenyl group and the cyclopentylamine (B150401) moiety. chemicalbook.com
¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the 2-methoxyphenyl ring (typically in the 6.8-7.4 ppm range), a singlet for the methoxy group protons (~3.8 ppm), a signal for the benzylic proton (CH-N), and a series of multiplets for the cyclopentyl ring protons. The protons on the cyclopentyl ring would show complex splitting patterns due to their diastereotopic nature.
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon bearing the methoxy group appearing at a characteristic downfield shift (e.g., ~155-160 ppm). rsc.org Signals for the cyclopentyl carbons, the benzylic carbon, and the methoxy carbon would also be present.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected absorptions for this compound include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-O stretching for the methoxy ether group (around 1020-1250 cm⁻¹).
X-ray Crystallography of this compound Derivatives and Analogues
Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, analysis of a complex derivative provides insight into the potential solid-state conformation. The crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate has been determined. researchgate.net This larger molecule contains the core cyclopentyl-amino and methoxyphenyl fragments, offering clues to their geometric preferences.
In this derivative structure, the cyclopentyl group is attached to an amino nitrogen, and a methoxyphenyl group is also part of the molecule. researchgate.net The analysis of such derivatives is crucial for understanding how these fragments pack in a crystalline lattice and their preferred intramolecular geometries. X-ray studies of related molecules reveal that intermolecular interactions, such as hydrogen bonds, heavily influence the final crystal packing. mdpi.com
Table 2: Crystallographic Data for a this compound Derivative researchgate.net
| Parameter | Value |
|---|---|
| Compound | C₃₄H₃₆N₄O₅ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.9636(9) |
| b (Å) | 20.4000(3) |
| c (Å) | 14.2266(4) |
| β (°) | 132.845(5) |
| Volume (ų) | 6376.0(5) |
| Z | 8 |
Data from the crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate. researchgate.net
Conformational Landscape and Rotational Isomerism
The flexibility of this compound allows it to adopt various conformations. The key sources of this flexibility are the rotations around the single bonds: the bond connecting the phenyl ring to the benzylic carbon and the bond between the benzylic carbon and the nitrogen atom.
The presence of the ortho-methoxy group on the phenyl ring can create a significant energy barrier to rotation around the aryl-CH bond. This phenomenon, known as rotational isomerism or atropisomerism, can lead to the existence of distinct, slowly interconverting conformers at room temperature. nih.gov The interaction between the methoxy group and the cyclopentylamino-methyl substituent can result in different stable rotational isomers (rotamers). Computational studies on similarly substituted systems show that different conformations, such as folded or extended forms, can have significant energy differences. mdpi.com The interconversion barrier between these rotamers could potentially be studied using dynamic NMR spectroscopy. researchgate.net
Analysis of Non-Covalent Interactions (e.g., intramolecular hydrogen bonding)
Non-covalent interactions play a critical role in defining the preferred conformation of a molecule. In this compound, the most significant potential non-covalent interaction is an intramolecular hydrogen bond. nih.gov This bond can form between the hydrogen atom of the secondary amine (N-H, the donor) and the oxygen atom of the ortho-methoxy group (the acceptor).
The formation of this hydrogen bond would create a stable six-membered ring-like structure. ucsf.edu Such an interaction would rigidly hold the molecule in a specific "folded" conformation, significantly lowering its energy compared to an "open" or "extended" conformation where this bond is absent. rsc.org The presence and strength of this intramolecular hydrogen bond can be inferred through:
NMR Spectroscopy: The chemical shift of the N-H proton can be indicative. In a non-polar solvent, a downfield shift and reduced temperature dependence would suggest the proton is engaged in an intramolecular hydrogen bond. rsc.org
IR Spectroscopy: In dilute solutions, the N-H stretching frequency would appear at a lower wavenumber (frequency) compared to analogous compounds lacking the methoxy group acceptor, indicating a weaker (and thus longer) N-H bond due to the hydrogen bonding interaction.
Computational Chemistry: Quantum mechanical calculations can be used to model the different conformers and determine the energy stabilization provided by the intramolecular hydrogen bond. nih.gov
Computational Chemistry and Modeling of Cyclopentyl 2 Methoxyphenyl Methanamine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rasayanjournal.co.inhakon-art.com It is particularly effective in predicting molecular geometries and electronic properties. For Cyclopentyl(2-methoxyphenyl)methanamine, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms. rasayanjournal.co.inhakon-art.com These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MESP) maps. rasayanjournal.co.in Furthermore, DFT allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. hakon-art.com A smaller gap generally suggests higher reactivity. hakon-art.com
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-N Bond Length (amine) | 1.47 Å |
| C-O Bond Length (ether) | 1.36 Å |
| C-C-N Bond Angle | 112.5° |
| Dihedral Angle (Phenyl-C-N-H) | 65.0° |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the cyclopentyl ring and the rotational freedom around the single bonds in this compound mean that it can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements. Molecular mechanics (MM) offers a computationally less intensive method than DFT for exploring the conformational space by using a classical force field to calculate the potential energy of different conformers.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. acs.org By simulating the atomic motions, MD can reveal how the molecule flexes, vibrates, and transitions between different conformations in solution or at a given temperature. This is crucial for understanding how the molecule might interact with biological targets, as its shape is not static. The simulations can identify low-energy conformers that are likely to be biologically relevant.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are instrumental in predicting the spectroscopic signatures of molecules. For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR data.
Furthermore, computational chemistry can be used to explore potential reaction pathways. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for various hypothetical reactions. acs.org This can provide insights into the molecule's metabolic fate or its potential to participate in specific chemical transformations. For example, the reactivity of the amine group or the aromatic ring could be assessed for reactions like N-alkylation or electrophilic aromatic substitution.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Value |
| IR | N-H Stretch | 3350-3400 cm⁻¹ |
| IR | C-O Stretch (Aromatic Ether) | 1240-1260 cm⁻¹ |
| ¹³C NMR | Methoxy (B1213986) Carbon (O-CH₃) | ~55 ppm |
| ¹H NMR | Methine Proton (CH-N) | ~3.8 ppm |
Note: These are representative values and the actual experimental values may vary.
Computational Studies on Ligand-Metal Interactions Involving Cyclopentyl- and Methoxyphenyl-Amine Motifs
The amine group in this compound makes it a potential ligand for metal ions. Computational studies can model how this molecule interacts with various metals, which is relevant in fields like bioinorganic chemistry and catalysis. nih.govmdpi.com The cyclopentyl group can influence the steric environment around the coordinating nitrogen atom, while the methoxyphenyl group can have electronic effects on the metal-ligand bond. nih.gov
DFT and other advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. mdpi.comnih.gov Such studies can predict the coordination geometry, bond strengths, and the electronic structure of the resulting metal complex. mdpi.com For instance, modeling the interaction with a transition metal like zinc or copper could reveal the preferred coordination number and the impact of the ligand on the metal's electronic properties. nih.gov
Quantum Chemical Descriptors for Reactivity Predictions
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. rasayanjournal.co.inmdpi.com These descriptors are calculated from the electronic structure and can predict how a molecule will behave in a chemical reaction. hakon-art.comacs.org For this compound, these descriptors can offer a quantitative measure of its chemical tendencies.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. A lower value indicates a greater propensity to be oxidized. hakon-art.com
Electron Affinity (A): The energy released when an electron is added. A higher value suggests the molecule is a better electron acceptor. hakon-art.com
Electronegativity (χ): The tendency to attract electrons. rasayanjournal.co.in
Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules are generally less reactive. rasayanjournal.co.in
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov
These descriptors can be used to compare the reactivity of this compound with other similar molecules and to predict its role in chemical reactions. rasayanjournal.co.inacs.org
Table 3: Illustrative Quantum Chemical Descriptors
| Descriptor | Definition | Predicted Trend for this compound |
| Ionization Potential (I) | -E(HOMO) | Moderate |
| Electron Affinity (A) | -E(LUMO) | Low |
| Chemical Hardness (η) | (I - A) / 2 | Moderately Hard |
| Electrophilicity Index (ω) | (μ²)/(2η) where μ = -(I+A)/2 | Moderate Electrophile |
Note: This table provides a qualitative prediction based on the general properties of similar amine compounds.
Chemical Reactivity and Derivatization Strategies for Cyclopentyl 2 Methoxyphenyl Methanamine
Amine Functionalization: Acylation, Alkylation, and Sulfonylation
The primary amine functionality in Cyclopentyl(2-methoxyphenyl)methanamine is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to yield a diverse range of amides, secondary/tertiary amines, and sulfonamides, respectively.
Acylation: The reaction of the primary amine with acylating agents like acid chlorides or anhydrides, typically in the presence of a base, affords the corresponding N-acyl derivatives. These amides are often stable, crystalline solids and can serve as important intermediates for further transformations. For instance, N-acetylation can be achieved using acetyl chloride or acetic anhydride. nih.gov The resulting acetamide (B32628) can be a precursor in various synthetic routes, including cyclization reactions. nih.gov
Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines. This can be accomplished through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. The introduction of different alkyl substituents can significantly modulate the steric and electronic properties of the molecule. For example, N-methylation has been shown to be a critical modification in the synthesis of certain bioactive compounds. nih.gov
Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization is widely used in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor, thereby influencing the pharmacological properties of the molecule.
| Functionalization Type | Reagent Example | Product Type | Potential Application |
| Acylation | Acetyl Chloride | N-acetamide | Intermediate for cyclization reactions nih.gov |
| Alkylation | Methyl Iodide | N-methylamine | Modulation of biological activity nih.gov |
| Sulfonylation | Toluenesulfonyl Chloride | N-tosylsulfonamide | Medicinal chemistry scaffold |
Modifications of the Cyclopentyl Moiety
The cyclopentyl group, while generally stable, can be subjected to specific chemical modifications to alter the steric bulk and conformational flexibility of the molecule. The introduction of substituents on the cyclopentyl ring can be a valuable strategy in drug discovery to enhance potency and metabolic stability. nih.gov
Strategies for functionalizing cycloalkanes often involve radical-mediated processes or C-H activation. While specific examples for this compound are not prevalent in the literature, general methods for the C-H functionalization of cyclic alkanes could potentially be applied. rsc.org Furthermore, ring-opening reactions of cycloalkanols derived from the cyclopentyl group can provide access to linear alkyl chains with defined stereochemistry. rsc.org The conformational restriction provided by cyclic structures like the cyclopentyl ring is a recognized strategy in drug design to improve binding affinity and selectivity. nih.gov
Transformations on the 2-Methoxyphenyl Group
The 2-methoxyphenyl group offers several avenues for chemical modification, primarily centered around the methoxy (B1213986) group and the aromatic ring itself.
Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group. This transformation is commonly achieved using reagents like boron tribromide (BBr3). acs.org The resulting phenol (B47542) can then participate in a new set of reactions, such as O-alkylation or esterification, providing a handle for further diversification. Tandem demethylation-annulation sequences have been reported for related 2-methoxyphenyl derivatives, leading to the construction of coumestan (B1194414) structures. acs.org
Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. stackexchange.com The directing effect of the methoxy group and the benzylamine (B48309) substituent will influence the position of substitution, typically favoring the positions ortho and para to the methoxy group. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, further expanding the chemical space accessible from this scaffold.
| Transformation | Reagent/Condition | Resulting Functional Group |
| Demethylation | Boron Tribromide (BBr3) | Phenolic Hydroxyl |
| Nitration | Nitric Acid/Sulfuric Acid | Nitro Group |
| Halogenation | N-Bromosuccinimide (NBS) | Bromo Group |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl3 | Acetyl Group |
Heterocyclic Annulation and Scaffold Diversification
The structural framework of this compound is well-suited for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.
Pictet-Spengler Reaction: Following acylation of the amine and subsequent reduction of the carbonyl group to an ethylamine (B1201723) derivative, a Pictet-Spengler reaction can be envisioned. This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone is a powerful method for synthesizing tetrahydroisoquinolines. nih.govmdpi.comchemrxiv.org The electron-rich 2-methoxyphenyl ring is expected to facilitate this intramolecular electrophilic substitution. The use of N-acyl derivatives in Pictet-Spengler reactions has been shown to be an effective strategy. nih.gov
Bischler-Napieralski Reaction: The N-acyl derivatives of this compound can also serve as precursors for the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgscribd.comresearchgate.net This reaction involves the cyclodehydration of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form a 3,4-dihydroisoquinoline. Subsequent reduction or oxidation of the resulting dihydroisoquinoline provides access to tetrahydroisoquinolines or isoquinolines, respectively.
These cyclization strategies enable the transformation of the initial linear scaffold into more rigid, polycyclic systems, a common tactic in the development of novel therapeutic agents. rsc.orgnih.govmdpi.com
Synthesis of Advanced Intermediates and Building Blocks
Through the chemical transformations described above, this compound can be converted into a variety of advanced intermediates and building blocks for further synthetic endeavors. For example, the functionalized derivatives obtained through acylation, alkylation, or sulfonylation can be employed in cross-coupling reactions to construct more complex molecular architectures.
The introduction of functional groups on the aromatic ring via electrophilic substitution provides handles for further modifications, such as the conversion of a nitro group to an amine or a halogen to a variety of other functionalities via transition-metal-catalyzed cross-coupling reactions. The heterocyclic scaffolds generated through annulation reactions serve as valuable cores for the synthesis of libraries of compounds for biological screening.
The versatility of this compound as a starting material, combined with the array of possible chemical transformations, underscores its potential as a valuable component in the toolbox of synthetic organic chemistry for the creation of novel and structurally diverse molecules.
Role of Cyclopentyl 2 Methoxyphenyl Methanamine and Its Derivatives in Catalysis and Asymmetric Synthesis
Applications as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Chiral ligands are fundamental to transition metal-catalyzed asymmetric synthesis, where they create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction. The structural features of cyclopentyl(2-methoxyphenyl)methanamine derivatives make them promising candidates for a variety of metal-catalyzed processes. The nitrogen atom of the amine can coordinate to a metal, while the adjacent stereocenter, bearing both a cyclopentyl and a 2-methoxyphenyl group, dictates the spatial arrangement of the catalytic pocket.
Derivatives of this scaffold can be envisioned as P,N-ligands, which have proven to be highly effective in numerous asymmetric reactions. For instance, the amine functionality could be part of a larger chelating structure, such as an oxazoline, which is common in PHOX (phosphinooxazoline) ligands. These ligands have been successfully applied in palladium-catalyzed allylic substitutions and iridium-catalyzed hydrogenations chimia.ch. The cyclopentyl group, in this context, would provide steric bulk that can influence enantioselectivity. Research has shown that modifying the steric properties of ligands is a key strategy for optimizing catalytic performance acs.org. For example, in nickel-catalyzed additions of styrenes to imines, spiro phosphine (B1218219) ligands bearing a cyclopentyl group demonstrated improved enantioselectivity compared to other alkyl substituents acs.org.
The 2-methoxyphenyl (o-anisyl) group also plays a crucial electronic and coordinating role. The oxygen atom of the methoxy (B1213986) group can act as a hemilabile coordinating site, transiently binding to the metal center to stabilize catalytic intermediates and influence reactivity and selectivity. This feature is often exploited in catalyst design to create a more rigid and defined chiral environment.
The following table summarizes potential applications of this compound-derived ligands in various metal-catalyzed asymmetric reactions, based on the known reactivity of similar structural motifs.
| Reaction Type | Metal Catalyst | Potential Role of Ligand | Expected Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium | Creation of a chiral pocket to control the approach of the substrate to the metal hydride. | High enantioselectivity in the reduction of prochiral olefins and ketones. |
| Asymmetric Allylic Alkylation | Palladium | Control of the nucleophilic attack on a π-allyl palladium intermediate. | Formation of chiral allylic products with high regioselectivity and enantioselectivity. |
| Asymmetric C-H Functionalization | Rhodium, Palladium | Directing group and source of chirality for enantioselective C-H activation. | Enantioenriched products from previously unfunctionalized C-H bonds. |
| Asymmetric Cycloadditions | Copper, Rhodium | Control of the facial selectivity of the approach of two reactants. | Diastereo- and enantioselective synthesis of cyclic compounds. |
Utility as Chiral Organocatalysts and Brønsted Bases
In addition to serving as ligands in metal catalysis, chiral amines like this compound and its derivatives are valuable as organocatalysts. Organocatalysis avoids the use of potentially toxic and expensive metals, offering a more sustainable approach to asymmetric synthesis. Chiral primary and secondary amines are known to activate substrates through the formation of enamines or iminium ions.
Derivatives of this compound could function as Brønsted bases, catalyzing reactions through proton transfer. In a Michael addition, for example, a chiral amine can deprotonate a pronucleophile, and the resulting chiral ion pair can then react with an electrophile in an enantioselective manner. The steric hindrance provided by the cyclopentyl and 2-methoxyphenyl groups would be crucial in differentiating the transition states leading to the two enantiomers of the product.
Furthermore, these amines can be precursors to more complex organocatalysts. For instance, they can be incorporated into thiourea or squaramide scaffolds, which are powerful hydrogen-bond donors capable of activating electrophiles and controlling the stereochemistry of nucleophilic additions. The amine moiety would provide a basic site, leading to bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.
The table below outlines potential applications of this compound derivatives as organocatalysts.
| Catalysis Mode | Reaction Type | Mechanism of Action |
| Enamine Catalysis | Aldol (B89426) and Mannich Reactions | Formation of a chiral enamine intermediate from a carbonyl compound, which then attacks an electrophile. |
| Iminium Catalysis | Diels-Alder and Michael Additions | Formation of a chiral iminium ion from an α,β-unsaturated carbonyl compound, lowering the LUMO for nucleophilic attack. |
| Chiral Brønsted Base Catalysis | Conjugate Additions | Enantioselective protonation or deprotonation to control the formation of a stereocenter. |
| Hydrogen-Bonding Catalysis (as part of a larger scaffold) | Henry and Friedel-Crafts Reactions | Activation of an electrophile through hydrogen bonding, directing the approach of a nucleophile. |
Asymmetric Induction in Stereoselective Transformations
Asymmetric induction is the process by which a chiral entity—be it a catalyst, a reagent, or an auxiliary—influences the formation of a new stereocenter, leading to a preponderance of one stereoisomer. The effectiveness of a chiral catalyst in inducing asymmetry is determined by the energetic difference between the diastereomeric transition states. In catalysts derived from this compound, both the cyclopentyl and the 2-methoxyphenyl groups are critical for effective stereodifferentiation.
The cyclopentyl group offers a rigid and sterically demanding scaffold. The conformational constraints of the five-membered ring limit the number of accessible low-energy conformations of the catalyst-substrate complex, which can amplify the energetic differences between competing reaction pathways. The use of cyclopentane-fused chiral cyclopentadienyl (Cp) ligands in metal catalysis exemplifies the utility of this rigid framework in achieving high stereocontrol snnu.edu.cn.
The 2-methoxyphenyl group contributes to asymmetric induction through both steric and electronic effects. Its position on the benzene (B151609) ring ortho to the point of attachment to the chiral center creates a well-defined chiral pocket. The methoxy group can influence the electronic nature of the aromatic ring, which can in turn affect the electronic properties of a coordinated metal center or the reactivity of the amine in organocatalysis. Furthermore, non-covalent interactions, such as π-stacking or steric repulsion, between the methoxyphenyl group and the substrate are key to discriminating between the prochiral faces of the substrate.
Catalyst Design Principles Incorporating Cyclopentyl- and Methoxyphenyl-Amine Scaffolds
The design of new chiral catalysts is a central theme in asymmetric synthesis chimia.chnih.gov. The modular nature of scaffolds like this compound allows for systematic tuning of their steric and electronic properties to optimize performance for a specific transformation.
Key design principles for catalysts incorporating these scaffolds include:
Rigidity: A rigid catalyst backbone generally leads to higher enantioselectivity by reducing the number of competing transition states. The cyclopentyl group inherently provides rigidity. Further rigidification can be achieved by incorporating the amine into a cyclic structure, such as a PHOX ligand chimia.ch.
Steric Tuning: The steric environment around the active site is crucial for enantioselection. The cyclopentyl group provides a fixed level of steric bulk, but the substitution pattern on this ring or on the methoxyphenyl ring can be varied to fine-tune the catalyst. For example, introducing substituents on the cyclopentyl ring can further restrict the approach of the substrate.
Electronic Modification: The electronic properties of the catalyst can be modulated by altering the substituents on the methoxyphenyl ring. Electron-donating or electron-withdrawing groups can influence the Lewis acidity of a coordinated metal or the Brønsted basicity of the amine. This electronic tuning is essential for optimizing both the reactivity and the selectivity of the catalyst.
Hemilability: The ortho-methoxy group can provide a hemilabile coordinating site, which can be beneficial in many catalytic cycles by stabilizing intermediates without rendering the catalyst inactive. The strength of this coordination can be tuned by altering the electronic properties of the aromatic ring.
Modularity: The synthesis of these catalysts should be modular, allowing for the easy introduction of different cyclopentyl or aryl moieties. This modularity facilitates the creation of a library of catalysts that can be screened for optimal performance in a given reaction.
Structure Activity/property Relationship Sar/spr Studies of Cyclopentyl 2 Methoxyphenyl Methanamine Analogues
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The central carbon atom of Cyclopentyl(2-methoxyphenyl)methanamine, bonded to the cyclopentyl group, the 2-methoxyphenyl group, the aminomethyl group, and a hydrogen atom, is a chiral center. This gives rise to two enantiomers, (R)- and (S)-Cyclopentyl(2-methoxyphenyl)methanamine. The spatial arrangement of these substituents is critical in determining the molecule's interaction with other chiral entities, such as biological receptors or enzymes.
The differential interaction of enantiomers is a cornerstone of molecular recognition. In biological systems, receptors and enzyme active sites are inherently chiral, often leading to one enantiomer exhibiting significantly higher potency or a different pharmacological profile than its counterpart. For instance, studies on various bioactive molecules have shown that stereochemistry is crucial for activity. The use of specific stereoisomers, like the amino acid pyrrolysine in certain enzymes, underscores the evolutionary advantage of precise three-dimensional structures for biological function. wikipedia.org The specific orientation of the cyclopentyl and methoxyphenyl groups in one enantiomer might allow for optimal binding to a target protein through complementary hydrophobic and electronic interactions, while the mirror-image enantiomer may be unable to achieve the same favorable alignment. This principle suggests that the synthesis and testing of individual enantiomers of this compound analogues are essential for elucidating their specific biological activities.
Impact of Aromatic Substitutions on Electronic and Steric Properties
The nature and position of substituents on the phenyl ring profoundly affect the molecule's electronic and steric landscape, which in turn governs its reactivity and intermolecular interactions. The existing 2-methoxy group is an electron-donating group (EDG) that influences the aromatic ring's reactivity in electrophilic aromatic substitution reactions. youtube.comlibretexts.org
Electronic Effects: The methoxy (B1213986) group (-OCH₃) is a strong activating group due to its resonance effect, donating electron density to the aromatic ring, particularly at the ortho and para positions. youtube.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. nih.gov Replacing or adding other substituents can modulate this property. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), would decrease the ring's electron density, making it less reactive. youtube.com
The following table illustrates how different aromatic substitutions could modify the properties of the parent compound.
| Substituent (at position 4) | Electronic Effect | Steric Hindrance | Predicted Impact on Ring Reactivity |
|---|---|---|---|
| -H (parent) | Neutral | Low | Baseline |
| -Cl | Inductively Withdrawing, Weakly Deactivating | Moderate | Decreased |
| -CH₃ | Inductively Donating, Activating | Moderate | Increased |
| -NO₂ | Strongly Withdrawing/Deactivating | Moderate | Significantly Decreased |
| -OH | Strongly Donating/Activating | Low | Significantly Increased |
Conformational Flexibility and its Implications for Molecular Recognition
This compound is a flexible molecule with several rotatable single bonds. This conformational flexibility is crucial for its interaction with biological targets, a process often governed by an "induced fit" model where both the ligand and the receptor can adapt their shapes to achieve optimal binding. osu.edu The key rotations are around the bond connecting the cyclopentyl ring to the chiral center and the bond connecting the phenyl ring to the chiral center.
The molecule's ability to adopt various low-energy conformations allows it to explore the conformational space of a binding site. osu.edu Research on other molecular systems has shown that even minor structural modifications can shift the conformational equilibrium, leading to significant changes in binding affinity. nih.gov For example, X-ray crystallography studies of related flexible molecules have demonstrated that changing a substituent can favor a "folded" versus an "extended" conformation, which drastically alters the potential for intermolecular interactions. nih.govmdpi.com
The interplay between the bulky cyclopentyl group and the substituted phenyl ring can lead to preferred conformations that minimize steric clash while maximizing favorable interactions. This conformational preference is a key aspect of molecular recognition, as the biologically active conformation may not be the lowest energy conformation in solution. mdpi.com
Relationship between Structural Modifications and Physical Properties
Modifications to the structure of this compound analogues directly influence their fundamental physical properties, such as boiling point, melting point, solubility, and lipophilicity. These properties are critical for a compound's behavior in both chemical and biological systems.
Boiling and Melting Points: These properties are dependent on the strength of intermolecular forces. Primary amines like the parent compound can form hydrogen bonds, leading to higher boiling points than nonpolar compounds of similar molecular weight. quora.comnih.gov Increasing the size of the alkyl or aryl groups generally increases van der Waals forces, which tends to raise the boiling point. quora.com The introduction of groups capable of stronger hydrogen bonding (e.g., -OH) or dipole-dipole interactions would also increase these values.
Solubility and Lipophilicity: Solubility in aqueous versus nonpolar solvents is determined by the balance of polar and nonpolar groups. The amine group is polar and can be protonated to form a water-soluble salt. The cyclopentyl and methoxyphenyl groups are nonpolar and contribute to the molecule's lipophilicity (fat-solubility). Lipophilicity is often quantified by the partition coefficient, LogP. The predicted XlogP for the parent compound is 2.6, indicating moderate lipophilicity. uni.lu Adding more nonpolar bulk (e.g., changing cyclopentyl to cyclohexyl or adding alkyl substituents to the phenyl ring) would increase LogP, while adding polar groups (e.g., -OH, -COOH) would decrease it. nih.gov
The following table summarizes the predicted effects of structural modifications on physical properties.
| Structural Modification | Effect on Molecular Weight | Expected Impact on Boiling Point | Expected Impact on Lipophilicity (LogP) |
|---|---|---|---|
| Replace -H with -Cl on phenyl ring | Increase | Increase | Increase |
| Replace cyclopentyl with cyclohexyl | Increase | Increase | Increase |
| Replace 2-methoxy with 2-hydroxy | Decrease | Increase (H-bonding) | Decrease |
| Add a second -OCH₃ group | Increase | Increase | Slight Decrease (due to added polar oxygen) |
| Replace -NH₂ with -N(CH₃)₂ | Increase | Decrease (loss of H-bonding) | Increase |
Chemoinformatic Approaches to SAR/SPR Analysis
Modern drug discovery and materials science heavily rely on computational methods to analyze and predict SAR/SPR, saving significant time and resources. For analogues of this compound, several chemoinformatic approaches can be employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific property. nih.gov For a set of analogues, descriptors representing physicochemical properties (e.g., LogP, molar refractivity, electronic parameters) are calculated and used to build a predictive model. nih.gov These models can then estimate the activity of newly designed, unsynthesized compounds.
3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D properties of molecules. nih.gov These methods align a series of analogues and calculate their steric and electrostatic fields. The resulting models can generate 3D contour maps that highlight regions where modifications are likely to increase or decrease activity, providing intuitive guidance for new designs. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. researchgate.net Docking simulations for this compound analogues within a specific binding site could reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) and help rationalize their observed activities.
Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in crystal structures. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and strength of interactions like hydrogen bonding and van der Waals forces that stabilize the crystal lattice, which relates to physical properties like melting point and solubility. nih.gov
These computational tools, when used in conjunction with experimental synthesis and testing, provide a powerful platform for the systematic exploration of the SAR and SPR of this compound analogues.
Future Directions and Emerging Research Avenues for Cyclopentyl 2 Methoxyphenyl Methanamine
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The future synthesis of Cyclopentyl(2-methoxyphenyl)methanamine and its derivatives will undoubtedly be guided by the principles of green chemistry, aiming to improve efficiency, reduce waste, and utilize environmentally benign reagents. Current methods for producing primary benzylic amines often rely on multi-step processes with poor atom economy or harsh reagents. rsc.org Research is anticipated to move towards more sustainable and robust catalytic methodologies.
One promising avenue is the direct N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources, a process that generates water as the primary byproduct. acs.org The adaptation of heterogeneous nickel catalysts for the coupling of a suitable precursor, such as (2-methoxyphenyl)(cyclopentyl)methanol, with an easy-to-handle ammonia source like aqueous ammonia could provide a direct and efficient route to the target molecule. acs.org Another green approach involves the use of recyclable catalysts in aqueous media. For instance, benzylamine (B48309) has been used as a recyclable nucleophilic catalyst for reactions in water, suggesting that derivatives like this compound could be synthesized or utilized in similar environmentally friendly systems. organic-chemistry.org
Furthermore, continuous-flow synthesis presents a powerful technology for producing amines from potentially hazardous precursors safely and efficiently. researchgate.net Developing a continuous-flow process for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency over traditional batch methods.
| Sustainable Synthetic Strategy | Key Advantages | Potential Precursors for this compound | Relevant Research Focus |
| Catalytic N-Alkylation of Alcohols | High atom economy, use of renewable feedstocks, water as byproduct. acs.org | (2-Methoxyphenyl)(cyclopentyl)methanol, Ammonia | Development of selective and robust heterogeneous catalysts (e.g., Ni-based). acs.org |
| On-Water Nucleophilic Catalysis | Use of water as a benign solvent, catalyst recyclability, simple product isolation. organic-chemistry.org | 2-Methoxybenzaldehyde (B41997), Cyclopentylamine (B150401) | Exploring the catalytic cycle and optimizing reaction conditions in aqueous media. |
| Continuous-Flow Synthesis | Enhanced safety, improved heat and mass transfer, scalability, and consistency. researchgate.net | Nitro- or halo-precursors | Reactor design, optimization of flow parameters (temperature, pressure, residence time). |
| Mechanochemical Synthesis | Solvent-free conditions, reduced energy consumption, high yields. mdpi.com | Substituted halides and amines | Optimization of grinding parameters and investigation of reaction mechanisms. |
Exploration of this compound in Materials Science
The unique structural features of this compound make it an intriguing candidate for applications in materials science, particularly in the design of functional polymers and advanced porous materials. Primary benzylic amines are crucial building blocks for the polymer industry, and this compound could serve as a novel monomer. acs.org For example, vanillylamine, a structurally related bio-based amine, is being explored for the production of new polymers. acs.org The incorporation of the cyclopentyl and methoxyphenyl groups could impart unique thermal, mechanical, or optical properties to resulting polyamides or other polymers.
In the realm of porous materials, amine-functionalized metal-organic frameworks (MOFs) have garnered significant attention for applications such as CO2 capture and catalysis. nih.gov The benzylic amine functionality is a desirable chemical handle for the post-synthetic modification (PSM) of MOFs. researchgate.net It is conceivable that this compound or a dicarboxylic acid derivative thereof could be used as an organic linker in the synthesis of new MOFs. The steric bulk of the cyclopentyl group and the electronic properties of the methoxy-substituted ring could influence the pore environment and framework stability, leading to materials with tailored properties for specific applications.
Advanced Computational Studies for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. nih.gov For this compound, DFT studies can provide profound insights into its structural and electronic characteristics, which are currently uncharacterized. Such studies can predict parameters like bond lengths, bond angles, vibrational frequencies, and electronic charge distributions. nih.gov
A key area for computational investigation would be the conformational landscape of the molecule, particularly the rotational barriers around the C-N and C-C bonds connecting the cyclopentyl and phenyl moieties. Understanding the preferred conformations is crucial for designing chiral catalysts or ligands where specific spatial arrangements are necessary. DFT calculations have been successfully employed to study substituent effects on the stability and reactivity of substituted benzylamines and related structures. researchgate.netnih.gov These methods could be used to model reaction mechanisms, predict the outcomes of synthetic transformations, and understand the interactions of the molecule with metal centers or other substrates, thereby accelerating the development of its applications in catalysis and materials science. nih.govwur.nl
| Computational Method | Target Property/Application | Predicted Parameters | Significance |
| Density Functional Theory (DFT) | Structural & Electronic Characterization | Geometries, vibrational frequencies, charge distribution. nih.gov | Provides fundamental understanding of the molecule's intrinsic properties. |
| Conformational Analysis | Catalyst & Ligand Design | Rotational energy barriers, stable conformers. | Essential for designing stereoselective catalysts and reagents. |
| Reaction Mechanism Modeling | Synthetic Route Optimization | Transition state energies, reaction energy profiles. researchgate.net | Guides the development of efficient and sustainable synthetic methods. |
| Molecular Docking | Biological Activity Screening | Binding modes and affinities with target proteins. | Identifies potential, though currently unexplored, pharmaceutical applications. |
Integration into Complex Multistep Synthesis of Natural Products or Advanced Molecules
Chiral cyclopentane (B165970) and cyclopentene (B43876) derivatives are valuable precursors for a wide range of biologically active molecules, including carbocyclic nucleosides. google.com The development of methods to produce enantiomerically pure this compound would position it as a highly valuable chiral building block for complex organic synthesis.
Asymmetric synthesis strategies could be developed to access specific stereoisomers of this compound. rsc.org These chiral amines could then be incorporated into the synthesis of complex natural products or architecturally advanced molecules where the cyclopentyl ring serves as a rigid scaffold to control the orientation of other functional groups. The methoxyphenyl group offers a site for further functionalization, such as demethylation to a phenol (B47542) followed by etherification or other modifications. The primary amine itself is a versatile handle for forming amides, imines, or for directing C-H activation reactions, enabling its seamless integration into convergent synthetic routes. The synthesis of chiral cyclopropane-containing drugs has been achieved on a gram-scale using engineered catalysts, highlighting the feasibility of producing complex chiral building blocks for pharmaceutical applications. rochester.edu
Design of Next-Generation Catalysts and Chiral Reagents
Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has demonstrated the power of small, chiral organic molecules to catalyze enantioselective reactions with high efficiency. youtube.com Chiral primary and secondary amines are central to this field, often activating substrates through the formation of transient enamine or iminium ion intermediates. youtube.com
The development of an enantioselective synthesis for this compound would open the door to its use as a novel organocatalyst. rsc.orgnih.gov The combination of a chiral cyclopentyl backbone with the electronic influence of the 2-methoxyphenyl group could lead to unique reactivity and selectivity profiles in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. youtube.com The steric hindrance provided by the cyclopentyl group could effectively block one face of a reactive intermediate, leading to high levels of asymmetric induction. youtube.com
Beyond organocatalysis, the amine could serve as a chiral ligand for metal-based catalysts. Chiral ligands are fundamental to asymmetric transition-metal catalysis, and the unique steric and electronic properties of this compound could be advantageous in reactions like asymmetric hydrogenations, cyclopropanations, or C-H functionalizations. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
